molecular formula C16H21N5O6S2 B2469184 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 1903359-59-0

5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No. B2469184
CAS RN: 1903359-59-0
M. Wt: 443.49
InChI Key: YQUFDTHUQNYFFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The imidazole ring and the diazepane ring would contribute to the three-dimensionality of the molecule, and the sulfonyl groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring could make the compound somewhat basic, and the sulfonyl groups could make it a good hydrogen bond acceptor .

Scientific Research Applications

Radiolabelling and Imaging

The compound [11C]L-159,884, which is closely related to 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide, has been developed as a radiolabelled, nonpeptide angiotensin II antagonist. This compound is useful for imaging angiotensin II, AT1 receptors, indicating its potential in diagnostic applications (Hamill et al., 1996).

Synthesis of Diazepane Systems

Research on the synthesis of diazepane or diazocane systems, based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, has been studied. This research is significant for understanding the chemical properties and potential applications of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).

Anticancer Activity

Synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been conducted. Compounds like these have shown potent cytotoxic activity against human cancer cell lines, indicating the potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Novel Chymase Inhibitors

A novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were designed and synthesized as human chymase inhibitors. This research highlights the potential therapeutic applications of such compounds in targeting chymase, an enzyme involved in cardiovascular diseases (Tanaka et al., 2007).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid includes compounds similar to this compound. Such studies are crucial for understanding the potential industrial applications of these compounds in protecting metals from corrosion (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that both imidazoles and sulfonyl groups are found in many biologically active compounds .

properties

IUPAC Name

5-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O6S2/c1-27-14-4-3-12(9-13(14)16(17)22)28(23,24)20-5-2-6-21(8-7-20)29(25,26)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H2,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFDTHUQNYFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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